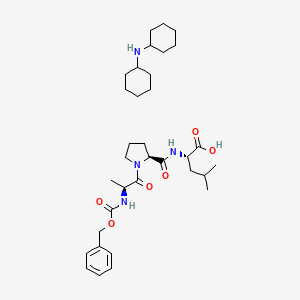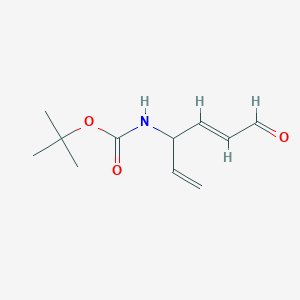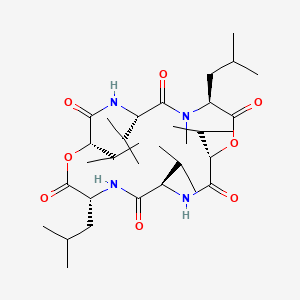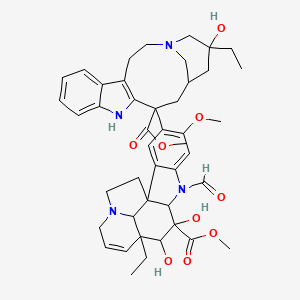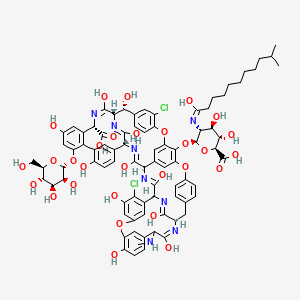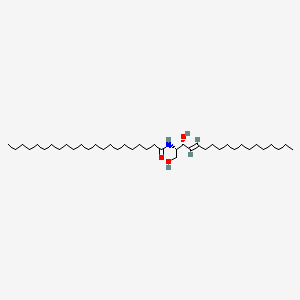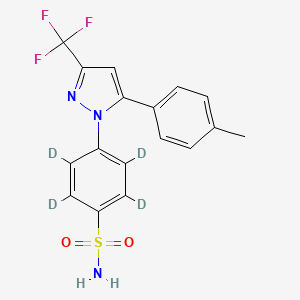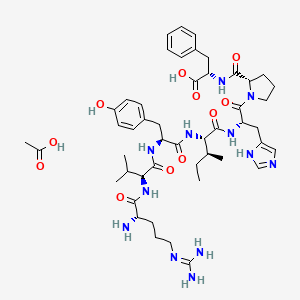
Perindopril Acyl-alpha-D-glucuronide
Descripción general
Descripción
Synthesis Analysis
Perindopril is synthesized from a combination of perhydroindole carboxylic acid benzyl ester and a carbethoxybutylamino propionic acid derivative, followed by hydrogenation and saponification to yield Perindoprilat. Perindopril Acyl-alpha-D-glucuronide results from the conjugation of Perindoprilat with glucuronic acid, a process facilitated by UDP-glucuronyltransferase enzymes in the liver, signifying a phase II metabolic reaction aimed at increasing the molecule's solubility for renal excretion.
Molecular Structure Analysis
The molecular structure of Perindopril, its active metabolite Perindoprilat, and its impurity have been extensively studied using various computational chemistry techniques. These studies reveal the importance of the spatial orientation of functional groups for ACE inhibition efficacy, with solid-state conformations showing critical analogies among ACE inhibitors despite differing molecular environments.
Chemical Reactions and Properties
Perindopril undergoes hydrolysis to form Perindoprilat, its active form, and further conjugates to form Perindopril Acyl-alpha-D-glucuronide through glucuronidation. This metabolite, along with other biotransformation products, illustrates the drug's metabolic pathway, which involves both the activation of the prodrug and subsequent detoxification processes.
Physical Properties Analysis
The physical properties of Perindopril and its metabolites, including Perindopril Acyl-alpha-D-glucuronide, are characterized by their solubility and stability in biological environments. These properties are crucial for the drug's absorption, distribution, metabolism, and excretion (ADME) profile, influencing its pharmacokinetics and pharmacodynamics.
Chemical Properties Analysis
Perindopril Acyl-alpha-D-glucuronide's chemical properties, such as reactivity and stability, are significant in understanding its role in the drug's metabolic profile. The formation of glucuronide conjugates generally enhances the solubility of hydrophobic compounds, facilitating their excretion. However, the stability of these conjugates can vary, influencing the drug's overall efficacy and safety profile.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolic Pathways
- Pharmacokinetics and Metabolites : Perindopril, an ACE inhibitor, is metabolized into active perindoprilat and perindoprilat glucuronide. Studies have explored its absorption, bioavailability, and elimination, revealing a biphasic elimination profile and significant renal excretion of perindoprilat glucuronide (Devissaguet et al., 1990).
- Interspecies Metabolism Comparison : Research comparing metabolism in rats, dogs, monkeys, and humans found that perindopril primarily transforms into perindoprilate, with a minor route leading to acyl glucuronides of perindopril and perindoprilate (Grislain et al., 1990).
Cardiovascular and Neurological Applications
- Cardiovascular Disease Management : Perindopril has been shown to prevent cardiovascular events in patients with stable coronary artery disease, indicating potential beyond blood pressure lowering (Fox, 2003).
- Impact on Cognitive Performance : Studies have found that perindopril may ameliorate cognitive deficits in Alzheimer's disease model animals, suggesting a potential role in managing vascular dementia (Yamada et al., 2011).
Pharmacodynamic Effects
- ACE Inhibition and Endothelial Function : Perindopril's effects extend beyond blood pressure control, improving endothelial function and vascular structure, which may contribute to its cardiovascular protective properties (Ceconi et al., 2007).
Analytical Methods and Stability Studies
- Analytical Method Development : Research has focused on developing radioimmunoassays for measuring perindopril and its metabolites in biological samples, enhancing the understanding of its pharmacokinetics (Doucet et al., 1990).
- Stability and Degradation Studies : Studies using microcalorimetry and HPLC have examined the degradation kinetics and thermodynamic parameters of Perindopril Erbumine, a variant of perindopril, in aqueous solutions, contributing to its stability analysis (Simoncic et al., 2008).
Propiedades
IUPAC Name |
6-[(3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N2O11/c1-4-8-14(23(34)36-5-2)26-12(3)21(31)27-15-10-7-6-9-13(15)11-16(27)24(35)38-25-19(30)17(28)18(29)20(37-25)22(32)33/h12-20,25-26,28-30H,4-11H2,1-3H3,(H,32,33)/t12-,13-,14-,15-,16?,17?,18?,19?,20?,25?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYBPHDESXGJIN-VEYQHAJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perindopril Acyl-alpha-D-glucuronide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



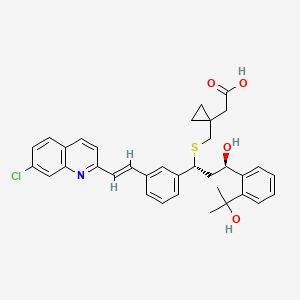
![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B1140412.png)
